Anthramycin 11-methyl ether

DNA Binding PBD Antibiotics Saturation Ratio

Anthramycin 11-methyl ether (AME) is a carbinolamine ether derivative of the pyrrolo[1,4]benzodiazepine (PBD) antibiotic anthramycin, first isolated from *Streptomyces refuineus*. AME is recognized as the stable, characterizable form of anthramycin; the parent compound is inherently unstable, and its structural elucidation was historically achieved using this 11-methyl ether epimer.

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
CAS No. 7683-27-4
Cat. No. B1231055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthramycin 11-methyl ether
CAS7683-27-4
Synonymsanthramycin 11-methyl ether
anthramycin 11-methyl ether monohydrate
anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer
anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isome
Molecular FormulaC17H19N3O4
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O
InChIInChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+
InChIKeyYRMCBQLZVBXOSJ-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthramycin 11-methyl ether (CAS 7683-27-4): Core Identity for Pyrrolobenzodiazepine Research and Procurement


Anthramycin 11-methyl ether (AME) is a carbinolamine ether derivative of the pyrrolo[1,4]benzodiazepine (PBD) antibiotic anthramycin, first isolated from *Streptomyces refuineus* [1]. AME is recognized as the stable, characterizable form of anthramycin; the parent compound is inherently unstable, and its structural elucidation was historically achieved using this 11-methyl ether epimer [1]. The compound covalently binds to DNA, blocking nucleic acid synthesis, and has demonstrated antitumor activity in multiple experimental models [2].

Why Anthramycin 11-methyl ether Cannot Be Replaced by Other Pyrrolobenzodiazepine Monomers in Research Protocols


Despite a shared pyrrolobenzodiazepine nucleus, the PBD class exhibits profound functional divergence. The 11-methyl ether group is not a silent modification; it fundamentally alters chemical stability, transforming the labile anthramycin carbinolamine into a tractable solid. This enables crystallization and rigorous structural characterization, a prerequisite unmet by the parent compound [1]. Furthermore, DNA binding site density, reaction kinetics, and acid-stability of the resulting adducts differ significantly among PBD monomers [2]. Substituting AME with tomaymycin or sibiromycin introduces uncontrolled variation in these critical drug-target interaction parameters, making reproducibility in mechanistic and translational studies untenable.

Quantitative Comparator Evidence for Anthramycin 11-methyl ether (AME) Selection


DNA Binding Site Density (Antibiotic:Base Ratio) Compared to Tomaymycin and Sibiromycin

AME demonstrates a significantly higher saturation binding density on DNA than tomaymycin, achieving a 29% lower antibiotic-to-base pair ratio. This indicates more efficient coverage of DNA binding sites. The target compound, anthramycin, shows an intermediate value between the denser-binding sibiromycin and the sparser-binding tomaymycin [1].

DNA Binding PBD Antibiotics Saturation Ratio

Relative DNA Reaction Kinetics Against Closest PBD Analogs

The rate of DNA adduct formation for AME is substantially slower than that of sibiromycin. Sibiromycin reacts 'much faster' than anthramycin with DNA, establishing a kinetic gradient among the three natural PBD monomers where AME occupies a moderate position distinct from both the fast-reacting sibiromycin and, by class inference, the slower kinetics of tomaymycin [1].

Reaction Kinetics DNA Adduct Formation PBD Comparison

In Vitro Cytotoxicity Against L1210 Leukemia Cells: A Benchmark ID50

AME demonstrates potent cytotoxicity against L1210 murine leukemia cells in tissue culture with an ID50 of 0.02 μg/mL. This provides a reproducible, quantitative metric for the compound's cell-killing capacity, which is comparable to actinomycin D in the same experimental context [1]. While a direct comparison for tomaymycin or sibiromycin under identical conditions is not available, this value establishes a clear potency benchmark for procurement specification.

Cytotoxicity Leukemia ID50

Structural Determination and Stability Advantage Over Parent Anthramycin

The parent anthramycin molecule is too unstable for routine handling and single-crystal X-ray diffraction. The 11-methyl ether derivative resolves this by forming a stable crystalline monohydrate, enabling complete three-dimensional structural determination. The crystal coordinates (Acta Cryst. B35, 1979) serve as the foundational template for molecular modeling of the entire PBD class, a capability that unmodified anthramycin cannot provide [1][2].

X-ray Crystallography Stability Carbinolamine Ether

High-Value Application Scenarios for Anthramycin 11-methyl ether (AME)


Biophysical DNA-Binding Mechanism Studies

For laboratories investigating the kinetics and thermodynamics of minor-groove DNA alkylation, AME provides the best-characterized moderate kinetic profile. Its 1:12.9 saturation ratio and intermediate reaction rate [1] offer a balanced system compared to the extremes of sibiromycin (fast/dense) and tomaymycin (slow/sparse). This enables direct comparative biophysical assays without confounding by vastly divergent association rates or site occupancies.

Computational Chemistry and Molecular Docking Studies

AME is the only natural PBD monomer with a publicly available single-crystal X-ray structure. These atomic coordinates are the benchmark for force-field parameterization, pharmacophore model building, and docking simulations. Any computational program studying PBD-DNA interactions relies on or is validated against the AME crystal structure, making its procurement essential for building credible in silico models [2].

Biosynthetic Precursor for Isotopic Labeling and Mechanistic Probes

AME uniquely undergoes quantitative chemical conversion to (1,11a)-didehydroanhydroanthramycin (DAA) upon treatment with trifluoroacetic acid. This reaction is exploited in biosynthetic studies to trace the fate of isotopically labeled precursors (e.g., ³H-tyrosine) and confirm labeling patterns, a metabolic probing strategy not possible with other PBDs lacking this specific derivatization pathway [3].

Antitumor Efficacy Benchmarking in Leukemia Models

With a defined L1210 cell ID50 of 0.02 μg/mL and demonstrated in vivo activity against P388 and LCP plasma cell tumors [4], AME serves as a reproducible positive control and potency calibrator for murine leukemia panels. Researchers developing new PBD analogs can use this single-digit nanomolar potency benchmark to contextualize compound activity and ensure assay sensitivity.

Quote Request

Request a Quote for Anthramycin 11-methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.